1,4-Dimethyl-3-nitropyridin-2(1H)-one
Description
Overview of 2-Pyridinone Heterocyclic Chemistry in Contemporary Research
The 2-pyridinone, or 2(1H)-pyridone, nucleus is a six-membered heterocyclic motif that has garnered significant attention in contemporary research. nih.govhilarispublisher.com Its structure is characterized by a lactam-lactim tautomerism, although the lactam form typically predominates in both solid and solution phases. nih.gov This structural feature, combined with its ability to act as both a hydrogen bond donor and acceptor, contributes to its remarkable physicochemical properties, including metabolic stability, water solubility, and lipophilicity. nih.govrsc.org
These properties have made 2-pyridinone derivatives highly sought after in medicinal chemistry and drug discovery. nih.gov They are integral components of numerous natural products and have been identified as potent agents with a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. nih.govhilarispublisher.comresearchgate.net The versatility of the 2-pyridinone scaffold is further highlighted by its presence in several FDA-approved drugs, such as the kinase inhibitors Ripretinib and Palbociclib. rsc.org The continued exploration of 2-pyridinone chemistry is driven by the need for novel therapeutic agents and the development of efficient synthetic methodologies to access structurally diverse derivatives. hilarispublisher.comresearchgate.net
The Foundational Role of Nitro-Substituted Pyridinones in Organic Synthesis and Mechanistic Investigations
The introduction of a nitro group onto the 2-pyridinone ring profoundly influences its chemical reactivity and synthetic potential. The strongly electron-withdrawing nature of the nitro group activates the pyridinone scaffold, making it more susceptible to nucleophilic attack and other chemical transformations. nih.gov This activation is a key principle exploited in the functionalization of pyridinone and quinolone systems. nih.gov
Nitro-substituted pyridinones serve as versatile intermediates in organic synthesis. For instance, the nitro group can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. ntnu.no Furthermore, the nitroalkene moiety within nitropyridones is reactive towards nucleophiles, leading to the formation of more complex heterocyclic systems. nih.gov A notable example is the reaction of 1-substituted nitropyridones with ethyl isocyanoacetate to yield pyrrolopyridine derivatives. nih.gov
From a mechanistic standpoint, nitro-substituted pyridinones are valuable tools for studying reaction pathways. The electron-deficient nature of these compounds makes them excellent dienophiles in Diels-Alder reactions, providing access to fused aza-heterocycles. nih.gov The regioselectivity and stereoselectivity of these cycloaddition reactions offer insights into the electronic and steric factors governing such transformations. The synthesis of nitropyridines itself can be challenging due to the electron-deficient nature of the parent pyridine (B92270) ring, often requiring specific nitrating agents and conditions. wikipedia.orgresearchgate.net The study of these nitration reactions continues to be an active area of research. ntnu.no
Rationale for Dedicated Academic Inquiry into 1,4-Dimethyl-3-nitropyridin-2(1H)-one
A dedicated academic inquiry into this compound is warranted due to its unique combination of structural features and the potential for novel chemical transformations. The presence of two methyl groups, one on the nitrogen and one at the 4-position, in addition to the nitro group at the 3-position, provides a specific substitution pattern that can influence its reactivity in distinct ways compared to other nitropyridinones.
The N-methylation prevents the lactam-lactim tautomerism, locking the structure in the 2-pyridinone form. This can have significant implications for its biological activity and its behavior in chemical reactions. The methyl group at the 4-position can influence the regioselectivity of reactions by exerting steric and electronic effects.
Furthermore, the study of this compound can contribute to a deeper understanding of the chemistry of polysubstituted pyridinones. Investigating its synthesis and reactivity can lead to the development of new synthetic methodologies for preparing other highly functionalized heterocyclic compounds. For example, understanding its behavior in nucleophilic substitution, cycloaddition, and ring-transformation reactions can expand the synthetic chemist's toolbox. nih.gov Given the importance of substituted pyridinones in medicinal chemistry, a thorough investigation of this specific compound could uncover novel scaffolds for drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1,4-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8(2)7(10)6(5)9(11)12/h3-4H,1-2H3 |
InChI Key |
YPDQKPACNBNYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dimethyl 3 Nitropyridin 2 1h One and Analogous Nitropyridin 2 1h One Systems
Strategies for the Construction of the 2-Pyridinone Ring System
The formation of the 2-pyridone nucleus is a foundational step in the synthesis of a vast number of heterocyclic compounds. Various synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent approaches, to efficiently construct this versatile scaffold.
Cyclocondensation and Annulation Reactions for 2-Pyridone Formation
Cyclocondensation reactions are a cornerstone in the synthesis of 2-pyridones, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine-containing reagent. These reactions proceed through a series of condensation and cyclization steps to furnish the heterocyclic ring. For instance, the reaction of β-keto esters with enamines or amides can lead to the formation of substituted 2-pyridones.
Annulation strategies provide another powerful avenue to the 2-pyridone core. These methods involve the construction of the pyridone ring onto a pre-existing carbocyclic or heterocyclic system. Transition metal-catalyzed annulation reactions have emerged as a particularly effective approach, allowing for the convergent assembly of complex pyridone structures from simple starting materials. For example, the rhodium-catalyzed [4+2] annulation of vinylketenes with isocyanates has been utilized to produce a variety of substituted 2-pyridones.
A notable example of a cyclocondensation approach is the synthesis of polycyclic ring-fused 2-pyridones through a microwave-assisted acyl-ketene imine cyclocondensation. guidechem.com This method allows for the one-step preparation of fused 2-pyridones from starting materials like 3,4-dihydroisoquinolines. guidechem.com
| Reaction Type | Key Reactants | Conditions | Product | Ref |
| Cyclocondensation | β-enaminodiketones, aromatic amidines | - | Polyazaheterocycles | nih.govnih.gov |
| Annulation | Vinylketenes, isocyanates | Rhodium catalyst | Substituted 2-pyridones | - |
| Acyl-ketene imine cyclocondensation | 3,4-dihydroisoquinolines, Meldrum's acid derivatives | Microwave-assisted | Polycyclic ring-fused 2-pyridones | guidechem.com |
Multicomponent Reaction (MCR) Approaches to Functionalized Pyridinones
Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity in a single step from three or more starting materials. MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds.
Several MCRs have been developed for the synthesis of functionalized 2-pyridones. A common approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and an amine source, often in the presence of a catalyst. For example, the Hantzsch dihydropyridine (B1217469) synthesis, while primarily known for producing dihydropyridines, can be adapted to yield pyridones through subsequent oxidation. More direct MCRs for 2-pyridones often utilize cyanoacetamide or other active methylene (B1212753) compounds as one of the components. These reactions can be catalyzed by a variety of catalysts, including bases, acids, or metal complexes, and can often be performed under environmentally benign conditions. A study has reported a multicomponent approach for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines, which can be subsequently aromatized to the corresponding pyridines. pharmaffiliates.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |
| β-dicarbonyl compound | Aldehyde | Ammonium (B1175870) acetate | Acetic acid | 4-methyl-substituted 5-nitro-1,4-dihydropyridine | pharmaffiliates.com |
| Aromatic aldehydes | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, refluxing ethanol | Pyrano[3,2-c]pyridones | google.com |
Regioselective Introduction of Nitro and Alkyl Substituents on the Pyridinone Core
The functionalization of the pre-formed 2-pyridone ring is a critical step in the synthesis of target molecules like 1,4-dimethyl-3-nitropyridin-2(1H)-one. The regioselective introduction of nitro and alkyl groups requires careful consideration of the electronic properties of the pyridone ring and the choice of reagents and reaction conditions.
Nitration Protocols for Pyridine (B92270) and Pyridinone Scaffolds
The nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, the pyridin-2(1H)-one tautomer is more susceptible to electrophilic attack than pyridine itself.
Nitration of 2-pyridones can be achieved using standard nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid. nih.gov The regioselectivity of the nitration is influenced by the substituents already present on the ring and the reaction conditions. For an unsubstituted 2-pyridone, nitration typically occurs at the 3- and 5-positions. The presence of an activating group, such as a methyl group at the 4-position, would be expected to direct the incoming nitro group.
A common method for the nitration of pyridines involves the use of dinitrogen pentoxide in an organic solvent, followed by treatment with a solution of sodium bisulfite. ntnu.no Another approach for the synthesis of 3-nitropyridines involves the nitration of the corresponding pyridine-N-oxide, which activates the ring towards electrophilic substitution, followed by deoxygenation.
| Substrate | Nitrating Agent | Conditions | Product | Ref |
| 2-Amino-4-picoline | Conc. HNO3 / Conc. H2SO4 | 278 K to room temp. | 2-Amino-4-methyl-3-nitropyridine | nih.gov |
| Pyridine | Dinitrogen pentoxide, then NaHSO3 | Dichloromethane or nitromethane | 3-Nitropyridine | ntnu.no |
| 3-Methylpyridine-1-oxide | Fuming HNO3 / Conc. H2SO4 | 95-105 °C | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |
N-Alkylation and C-Alkylation Strategies for Dimethylation
The introduction of methyl groups at both the nitrogen and a carbon atom of the pyridinone ring requires distinct alkylation strategies.
N-Alkylation: The N-alkylation of 2-pyridones is a common transformation and can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity between N-alkylation and O-alkylation, with stronger bases and polar aprotic solvents generally favoring N-alkylation. A study has shown that the use of methylating agents like methyl iodide (MeI) and methyl trifluoromethanesulfonate (B1224126) (MeOTf) can be effective for the N-methylation of diazines. researchgate.net
C-Alkylation: The C-alkylation of 2-pyridones is generally more challenging and often requires the use of organometallic reagents or specific activating groups. Directed metalation, where a substituent directs a metalating agent (like lithium diisopropylamide) to a specific position, can be a powerful tool for regioselective C-alkylation. Alternatively, C-H activation strategies catalyzed by transition metals are increasingly being used for the direct C-alkylation of heterocycles, including pyridones. For the synthesis of a 4-methyl substituted pyridone, a multicomponent reaction can be employed to construct the ring with the methyl group already in place. pharmaffiliates.com
| Alkylation Type | Substrate | Reagent | Conditions | Product | Ref |
| N-methylation | Diazines | MeI or MeOTf | - | N-methylated diazines | researchgate.net |
| N-alkylation | 2-Pyridones | Alkyl halides | Base (e.g., K2CO3, NaH) | N-alkyl-2-pyridones | researchgate.net |
| C-alkylation | Nitropyridines | Sulfonyl-stabilized carbanions | Base | Alkylated nitropyridines | nih.gov |
Targeted Synthetic Pathways to Dimethylnitropyridin-2(1H)-ones
A targeted synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible route involves the initial synthesis of a 4-methyl-3-nitropyridin-2(1H)-one intermediate, followed by N-methylation.
One potential pathway begins with the nitration of 2-amino-4-picoline using a mixture of concentrated nitric and sulfuric acids to yield 2-amino-4-methyl-3-nitropyridine. nih.gov The 2-amino group can then be converted to a hydroxyl group to form 4-methyl-3-nitropyridin-2(1H)-one. This transformation can be achieved through diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous medium, followed by hydrolysis of the resulting diazonium salt. A patent describes a similar hydrolysis of 4-chloro-2-amino-3-nitropyridine to 4-chloro-3-nitropyridin-2-ol. google.com
The final step in this proposed synthesis is the N-methylation of 4-methyl-3-nitropyridin-2(1H)-one. This can be accomplished using standard N-alkylation conditions, such as reacting the pyridone with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The presence of the nitro and methyl groups on the pyridone ring may influence the reactivity but is not expected to prevent the N-methylation.
An alternative approach would be the direct nitration of 1,4-dimethylpyridin-2(1H)-one. However, controlling the regioselectivity to favor nitration at the 3-position over the 5-position could be challenging and may lead to a mixture of isomers, necessitating a potentially difficult separation. A review on the synthesis of nitroaromatic compounds mentions the nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid and sulfuric acid to form 1-methyl-3,5-dinitro-2-pyridone, indicating that the 3- and 5-positions are susceptible to nitration. nih.gov
Synthesis of 4,6-Dimethyl-3-nitropyridin-2(1H)-one and Related Isomers
The synthesis of 4,6-dimethyl-3-nitropyridin-2(1H)-one (CAS No. 22934-13-0) typically proceeds via the direct nitration of the corresponding 4,6-dimethylpyridin-2(1H)-one precursor. bldpharm.com The pyridinone ring, while being electron-rich compared to pyridine, is susceptible to electrophilic substitution. However, the reaction conditions must be carefully controlled to achieve selective nitration at the C3 position and to avoid over-nitration or side reactions.
Standard nitrating agents are employed for this transformation, with the choice of reagent and solvent system being critical for achieving optimal yields. Common nitration procedures for pyridine derivatives involve the use of strong acids. researchgate.net
General Nitration Method: A widely applicable method for the nitration of pyridines involves using nitric acid in the presence of a strong dehydrating agent, such as sulfuric acid or trifluoroacetic anhydride. researchgate.net For the synthesis of 4,6-dimethyl-3-nitropyridin-2(1H)-one, the precursor 4,6-dimethylpyridin-2(1H)-one is dissolved in a suitable solvent and treated with a nitrating agent at a controlled temperature.
Table 1: Representative Nitration Conditions for Pyridine Derivatives
| Nitrating Agent | Co-reagent/Solvent | Temperature | Comments |
| Nitric Acid | Trifluoroacetic Anhydride | Chilled (Ice Bath) | A general method for preparing nitropyridines, often resulting in good yields of β-nitro products. researchgate.net |
| Dinitrogen Pentoxide (N₂O₅) | Dichloromethane or Nitromethane | Room Temperature | A potent nitrating agent, used for various pyridine compounds. ntnu.no |
| Nitric Acid / Sulfuric Acid | N/A | 0°C to 90°C | A classic, strong nitrating mixture used for less reactive aromatic systems. google.com |
The reaction mechanism involves the in-situ formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich C3 position of the pyridinone ring. The presence of the two methyl groups at positions 4 and 6 directs the electrophilic attack to the C3 and C5 positions. The electronic effect of the carbonyl group at C2 deactivates the C3 position to some extent, but the activating effect of the ring nitrogen and the methyl groups makes the reaction feasible.
Proposed and Developed Routes for this compound
Direct synthesis of this compound is less commonly reported, and its preparation often relies on multi-step synthetic sequences. Several logical routes can be proposed based on established methodologies for the synthesis of substituted pyridinones.
Route A: N-methylation of 4-Methyl-3-nitropyridin-2(1H)-one
This is a straightforward approach that begins with the synthesis of 4-methyl-3-nitropyridin-2(1H)-one, which can be prepared by nitrating 4-methylpyridin-2(1H)-one. The subsequent step is the selective N-methylation of the pyridinone nitrogen. Various methylating agents can be employed for this purpose, such as dimethyl sulfate or methyl iodide, typically in the presence of a base to deprotonate the nitrogen atom. nih.govresearchgate.net
Step 1: Nitration. 4-Methylpyridin-2(1H)-one is nitrated using standard conditions (e.g., HNO₃/H₂SO₄) to yield 4-methyl-3-nitropyridin-2(1H)-one.
Step 2: N-methylation. The resulting nitropyridinone is treated with a methylating agent. The choice of base (e.g., K₂CO₃, NaH) and solvent is crucial to ensure efficient methylation at the nitrogen versus the exocyclic oxygen. mdpi.com
Route B: Nitration of 1,4-Dimethylpyridin-2(1H)-one
An alternative strategy involves reversing the order of the steps: N-methylation followed by nitration. This route starts with the readily available 4-methylpyridin-2(1H)-one.
Step 1: N-methylation. 4-Methylpyridin-2(1H)-one is first N-methylated to produce 1,4-dimethylpyridin-2(1H)-one.
Step 2: Nitration. The resulting 1,4-dimethylpyridin-2(1H)-one is then subjected to nitration. The presence of the N-methyl group can influence the reactivity and regioselectivity of the nitration reaction. The C3 position remains a primary target for electrophilic attack due to the directing effects of the N-methyl and C4-methyl groups. The synthesis of 1-methyl-3,5-dinitro-2-pyridone from 1-methyl-2-pyridone demonstrates the feasibility of nitrating N-alkylated pyridones. nih.gov
Table 2: Proposed Synthetic Routes for this compound
| Route | Starting Material | Intermediate Product | Final Step | Key Considerations |
| A | 4-Methylpyridin-2(1H)-one | 4-Methyl-3-nitropyridin-2(1H)-one | N-methylation | Potential for O-methylation as a side reaction. |
| B | 4-Methylpyridin-2(1H)-one | 1,4-Dimethylpyridin-2(1H)-one | Nitration | Controlling reaction conditions to prevent over-nitration. |
| C | Substituted Pyridines | Various Halogenated/Functionalized Intermediates | Ring Formation/Transformation | Offers flexibility but may involve more steps and complex purifications. nih.gov |
Route C: Multi-step Synthesis via Ring Formation or Transformation
More complex, multi-step routes can also be envisioned, potentially offering greater control and versatility. These methods might involve the construction of the pyridinone ring from acyclic precursors already containing the necessary nitro and methyl functionalities. For instance, three-component ring transformation reactions have been used to create substituted nitropyridines from substrates like 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a nitrogen source. nih.gov Adapting such a strategy could provide a convergent route to the target molecule.
Computational and Theoretical Investigations on the Chemical Behavior of 1,4 Dimethyl 3 Nitropyridin 2 1h One
Investigation of Nonlinear Optical (NLO) Properties
A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the nonlinear optical (NLO) properties of 1,4-Dimethyl-3-nitropyridin-2(1H)-one. NLO materials are of significant interest for their potential applications in advanced technologies such as telecommunications, optical computing, and data storage. researchgate.net The NLO response of a material is characterized by its interaction with intense electromagnetic fields, such as those from lasers, leading to a variety of optical phenomena.
Organic molecules, in particular, have garnered attention for NLO applications due to their high efficiency, rapid response times, and the tunability of their molecular structure. researchgate.net Key molecular features that contribute to NLO activity include the presence of π-conjugated systems and intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. researchgate.net Given the structure of this compound, which contains a nitro group (an electron acceptor) attached to a pyridinone ring system, it is plausible that this compound could exhibit NLO properties. However, without dedicated theoretical or experimental studies, its NLO characteristics remain undetermined.
Theoretical Framework for NLO Properties
The investigation of NLO properties of a novel compound like this compound would typically involve quantum chemical calculations. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational methods used to predict the electronic structure and properties of molecules. nih.gov These calculations can provide insights into several key parameters that govern NLO activity.
The fundamental NLO properties of interest include the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net Polarizability refers to the deformation of the electron cloud of a molecule in the presence of an external electric field, while hyperpolarizabilities describe the nonlinear response to strong fields.
A typical computational investigation would involve the following steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation.
Frequency Calculations: These are performed to ensure that the optimized structure corresponds to a true energy minimum.
Calculation of NLO Properties: Using the optimized geometry, the dipole moment, polarizability, and hyperpolarizabilities are calculated.
The results of these calculations are often presented in detailed tables, allowing for comparison with known NLO materials. For instance, the first hyperpolarizability (β) is a critical parameter for second-order NLO materials, and its magnitude is a key indicator of potential performance in applications like frequency doubling.
Hypothetical NLO Data for this compound
While no specific data exists for this compound, the following table illustrates the type of data that would be generated from a computational study of its NLO properties. The values presented are purely for illustrative purposes and are not based on actual calculations.
| Parameter | Symbol | Hypothetical Value (a.u.) |
| Dipole Moment | μ | 3.5 |
| Mean Polarizability | <α> | 95 |
| Anisotropy of Polarizability | Δα | 150 |
| First Hyperpolarizability | β | 450 |
Note: The values in this table are hypothetical and intended to demonstrate the format of data from NLO computational studies.
Emerging Research Directions and Academic Applications of 1,4 Dimethyl 3 Nitropyridin 2 1h One Derivatives
Strategic Application as Key Synthetic Intermediates in Advanced Organic Synthesis
The chemical architecture of 1,4-Dimethyl-3-nitropyridin-2(1H)-one, featuring a strongly electron-withdrawing nitro group, renders the pyridinone ring highly electron-deficient. This electronic characteristic is the key to its utility as a strategic intermediate in the synthesis of complex molecular frameworks, particularly fused aza-heterocycles.
One of the primary applications is in Diels-Alder (D-A) cycloaddition reactions. Due to their electron-deficient nature, nitropyridinones serve as excellent dienophiles, readily reacting with electron-rich dienes. For instance, 1-methyl-3-nitro-2-pyridone, a close analog, undergoes D-A cycloaddition to yield cis-condensed tetrahydroisoquinolones stereoselectively. This reactivity provides a robust pathway to construct intricate polycyclic nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products.
Furthermore, the nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct functionalization of the pyridinone ring. Thiolate anions, for example, can readily displace the nitro group in 2-substituted-3-nitropyridines, offering a straightforward method for introducing sulfur-based functionalities. This type of transformation is valuable for creating diverse molecular libraries for screening purposes. The reactivity of nitropyridinone derivatives in these key synthetic transformations highlights their importance as versatile building blocks in the synthetic chemist's toolkit.
| Reaction Type | Role of Nitropyridinone | Product Class | Significance |
|---|---|---|---|
| Diels-Alder Cycloaddition | Dienophile | Fused Aza-heterocycles (e.g., Tetrahydroisoquinolones) | Stereoselective construction of complex polycyclic systems. |
| Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Substrate | Functionalized Pyridinones | Direct introduction of nucleophiles (e.g., thiols) by displacing the nitro group. |
| Nitro-Promoted Cyclization | Activated Alkene | Pyrrolopyridine Derivatives | Facilitates nucleophilic attack for ring formation. manipal.edu |
Exploration in Supramolecular Chemistry and Functional Material Design
While the application of this compound itself in supramolecular chemistry is a nascent field, the structural motifs it contains—a polar pyridinone core and a nitro group capable of forming non-covalent interactions—suggest significant potential. The design of functional materials often relies on predictable intermolecular forces to guide molecular self-assembly into ordered architectures.
The nitro group is a well-established participant in crystal engineering, capable of forming weak hydrogen bonds and other directional interactions that can be used to control the packing of molecules in the solid state. This recognition behavior is a function of both the electronic properties of the nitro group and the nature of the interacting functional groups. This opens the possibility of using nitropyridinone derivatives as building blocks for co-crystals and other supramolecular assemblies.
Moreover, pyridine (B92270) derivatives are known to possess interesting photophysical properties, including fluorescence, which are crucial for the development of optical materials, sensors, and organic light-emitting diodes (OLEDs). manipal.edunih.gov The electronic properties, and thus the absorption and emission characteristics, of such molecules can be finely tuned by the strategic placement of electron-donating and electron-withdrawing groups. The nitro group in this compound could play a key role in modulating these photophysical properties through intramolecular charge transfer (ICT) phenomena, making its derivatives promising candidates for new functional dyes and optical probes. manipal.edu
Development of Novel Synthetic Methodologies Inspired by Nitropyridinone Chemistry
The unique reactivity of nitropyridinones has not only made them useful synthetic intermediates but has also inspired the development of entirely new synthetic strategies. A prominent example is the use of 1-methyl-3,5-dinitro-2-pyridone in three-component ring transformation (TCRT) reactions. bldpharm.com
This dinitropyridinone has proven to be an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a good leaving group. bldpharm.com In a TCRT process, the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to afford nitropyridines or nitroanilines that are otherwise difficult to synthesize. bldpharm.com A key insight from this research is that the dinitropyridinone serves as a safe and stable synthetic equivalent of nitromalonaldehyde, an unstable and potentially explosive reagent. bldpharm.com This methodology showcases how the fundamental reactivity of a nitropyridinone can be leveraged to solve long-standing challenges in synthetic chemistry, providing a safer and more practical route to valuable nitroaromatic compounds. bldpharm.com
This "scrap and build" approach, where part of the initial ring is replaced to construct a new one, is a powerful tool in organic synthesis, and the chemistry of nitropyridinones has provided a valuable new platform for developing such transformations. bldpharm.com
Advanced Computational Approaches for Structure-Reactivity Relationship Elucidation
To fully harness the synthetic potential of this compound and its derivatives, a deep understanding of their electronic structure and reactivity is essential. Advanced computational chemistry provides powerful tools for this purpose, enabling researchers to predict and rationalize chemical behavior.
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies and Density Functional Theory (DFT) calculations are frequently applied to nitroaromatic compounds to elucidate these connections. rsc.org Computational methods can determine key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciforum.net
| Computational Method | Calculated Parameter | Chemical Interpretation | Application to Nitropyridinones |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicts electronic transitions and sites of electrophilic/nucleophilic attack. | Explains the high reactivity as a dienophile. manipal.edu |
| DFT | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap indicates higher reactivity. sciforum.net | Rationalizes the enhanced reactivity due to the nitro group. sciforum.net |
| QSPR/QSAR | Correlation Models | Relates molecular structure to physical properties or biological activity. rsc.org | Can be used to predict the reactivity of new derivatives for synthesis planning. rsc.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
